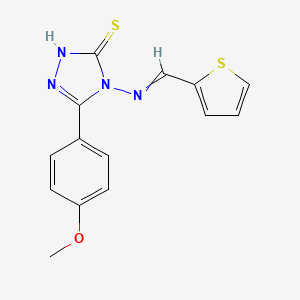
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde and 4-amino-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group and thiophene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-4-(phenylmethylideneamino)-1H-1,2,4-triazole-5-thione
- 3-(4-methoxyphenyl)-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
- 3-(4-methoxyphenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities
特性
分子式 |
C14H12N4OS2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-(thiophen-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)13-16-17-14(20)18(13)15-9-12-3-2-8-21-12/h2-9H,1H3,(H,17,20) |
InChIキー |
TUOUSXIDTKJBOO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


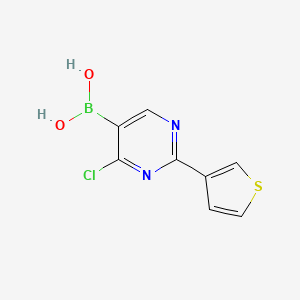
![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)

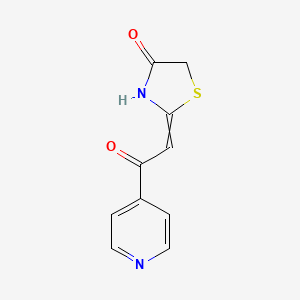
![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
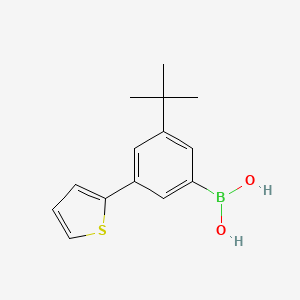
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
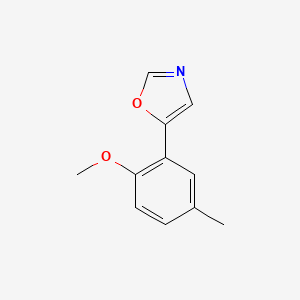
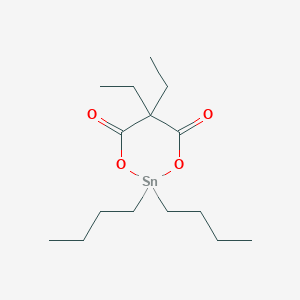
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
